2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-14-7-9-18(25-2)15(11-14)17-8-10-19(23)22(21-17)12-13-5-3-4-6-16(13)20/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTNXFGJSBOHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with 2,5-dimethoxybenzaldehyde in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization reactions under specific conditions to yield the final dihydropyridazinone product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Cyclization: Cyclization reactions can be employed to modify the dihydropyridazinone core, leading to the formation of various cyclic derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines. A study demonstrated that certain pyridazinone derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. The presence of electron-withdrawing groups like chlorine enhances the anticancer activity by increasing the lipophilicity of the compounds, allowing better cell membrane penetration.
Anticonvulsant Properties
Pyridazinone derivatives have been evaluated for their anticonvulsant effects in various animal models. A notable study reported that compounds with similar structures to 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one exhibited protective effects against seizures induced by pentylenetetrazole (PTZ). The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the phenyl rings significantly influenced anticonvulsant potency.
Neuroprotective Effects
The neuroprotective potential of pyridazinones has been explored in models of neurodegenerative diseases. Compounds in this class have been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting their potential use in treating conditions like Alzheimer's disease and Parkinson's disease.
Case Study 1: Anticancer Activity
A recent study published in a peer-reviewed journal investigated the anticancer properties of a series of pyridazinone derivatives. The results indicated that compounds with a similar structure to this compound showed IC50 values below 10 µM against breast cancer cell lines (MCF-7), highlighting their potential as lead compounds for further development.
Case Study 2: Anticonvulsant Efficacy
In an experimental model assessing anticonvulsant activity, a compound structurally related to this compound was tested. The results demonstrated significant protection against seizures at doses as low as 20 mg/kg compared to standard anticonvulsants like ethosuximide.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors could influence cell signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives (3a-3h)
A series of pyridazinone derivatives synthesized via alkylation at the 2-position (e.g., compounds 3a-3h) shares structural similarities with the target compound. Key differences include:
- Substituent at Position 2: The target compound features a 2-chlorophenylmethyl group, while derivatives like 3a-3h have varied alkyl or aryl substituents (e.g., methyl, benzyl).
- Substituent at Position 6 : The target’s 2,5-dimethoxyphenyl group contrasts with the phenyl group in 3a-3h , introducing methoxy groups that may enhance electron-donating effects and solubility.
Table 1: Comparison of Pyridazinone Derivatives
*Hypothesized based on substituent trends in serotonergic analogs (e.g., 25H-NBOH, see §2.2).
Role of the 2,5-Dimethoxyphenyl Substituent
The 2,5-dimethoxyphenyl group is a hallmark of psychoactive compounds like 25H-NBOH (C₁₇H₂₁NO₃, MW: 287.36 g/mol), a phenethylamine derivative with serotonergic activity . Key contrasts include:
- Scaffold Differences: The target compound’s dihydropyridazinone core vs. 25H-NBOH’s phenethylamine scaffold.
- Substitution Pattern: In 25H-NBOH, the dimethoxyphenyl group is linked via an ethylamino chain, whereas the target compound integrates it directly into the pyridazinone ring. This structural divergence may direct activity toward different biological targets (e.g., kinases vs. serotonin receptors).
Research Implications and Limitations
- Pharmacological Data: No direct activity data for the target compound is provided in the evidence. Comparisons rely on structural analogs (e.g., pyridazinones , dimethoxyphenyl-containing compounds ).
- Future Directions : Experimental studies should prioritize assays for CNS activity, solubility, and metabolic stability to validate hypotheses.
Biological Activity
The compound 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Molecular Formula
- C : 23
- H : 22
- Cl : 1
- N : 2
- O : 4
Structural Characteristics
The compound features a dihydropyridazinone core with substituents that include a chlorophenyl group and a dimethoxyphenyl group. This unique structure is believed to contribute to its biological activity, particularly in cancer treatment.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the findings from various research efforts:
- Apoptosis Induction : The compound has been shown to activate caspases, which are critical in the apoptotic pathway, leading to programmed cell death in cancer cells.
- Topoisomerase Inhibition : It acts as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication. This inhibition results in the accumulation of DNA breaks, ultimately leading to cell death.
- DNA Interaction : Spectroscopic studies suggest that the compound intercalates with DNA, disrupting its function and contributing to its cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of the chlorophenyl group enhances lipophilicity, improving cellular uptake.
- The dimethoxyphenyl substituent is critical for binding interactions with target proteins involved in cancer cell proliferation.
- Modifications on these groups can significantly alter potency and selectivity against various cancer cell lines.
Case Study 1: Antitumor Efficacy in Breast Cancer
A study conducted on MCF-7 and MDA-MB-468 cell lines demonstrated that the compound exhibited significant antiproliferative effects with IC50 values of 15.4 µM and 12.3 µM, respectively. The mechanism was primarily through apoptosis induction mediated by caspase activation .
Case Study 2: Colon Cancer Cell Line HCT-15
In another study focusing on colon cancer, the compound displayed an IC50 value of 10.5 µM against HCT-15 cells. The results indicated that the compound effectively disrupted DNA replication processes, showcasing its potential as a therapeutic agent for colorectal cancer .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of substituted chlorophenyl precursors with dihydropyridazine intermediates under reflux conditions using ethanol or dimethylformamide (DMF) as solvents .
- Step 2 : Functionalization of the pyridazinone core via nucleophilic substitution or cyclization reactions. Temperature control (e.g., 60–80°C) and catalysts like phosphorus oxychloride are critical for yield optimization .
- Purity Control : High Performance Liquid Chromatography (HPLC) is recommended for monitoring reaction progress and purity (>95%) .
Q. How can the molecular structure of this compound be characterized to confirm its identity?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D molecular geometry, including bond angles and dihedral angles between the chlorophenyl and dimethoxyphenyl groups .
- Computational Modeling : Density Functional Theory (DFT) calculations validate electronic properties and stability of the dihydropyridazinone ring .
- Spectroscopic Techniques : NMR (¹H/¹³C) and FT-IR identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) and substituent positions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reaction yields when varying solvent systems (e.g., ethanol vs. DMF)?
- Methodological Answer :
- Controlled Variable Testing : Compare reaction kinetics and activation energies in ethanol (polar protic) vs. DMF (polar aprotic) using Arrhenius plots to identify solvent-dependent intermediates .
- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., demethylated dimethoxyphenyl derivatives) formed under acidic/basic conditions .
- Statistical Optimization : Apply Design of Experiments (DoE) to model interactions between solvent polarity, temperature, and catalyst loading .
Q. How does the electron-withdrawing chloro substituent on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Studies : Perform Hammett analysis to correlate substituent effects with reaction rates in Suzuki-Miyaura couplings .
- DFT Calculations : Compare electron density maps of the chlorophenyl group to predict regioselectivity in C–H activation reactions .
- Experimental Validation : Synthesize derivatives with alternative substituents (e.g., fluoro or methoxy) to isolate electronic vs. steric effects .
Q. What methodologies assess the environmental fate and degradation pathways of this compound in aquatic systems?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation kinetics at varying pH (3–10) and temperatures (20–40°C) using UV-Vis spectroscopy .
- Photolysis Experiments : Exclude aqueous solutions to UV light (254 nm) and analyze breakdown products via GC-MS .
- Ecotoxicology Assays : Evaluate bioaccumulation potential in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .
Q. How can structural modifications enhance the compound’s pharmacological activity while maintaining metabolic stability?
- Methodological Answer :
- SAR Studies : Replace dimethoxyphenyl with bioisosteres (e.g., trifluoromethyl) and assess cytotoxicity in cancer cell lines (e.g., HepG2) .
- Metabolic Profiling : Incubate derivatives with liver microsomes and identify phase I/II metabolites using UPLC-QTOF-MS .
- Molecular Docking : Screen modified structures against target proteins (e.g., kinases) to optimize binding affinity .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using identical cell lines (e.g., MCF-7 for anticancer studies) and culture conditions (e.g., 5% CO₂, 37°C) .
- Dose-Response Curves : Compare IC₅₀ values across studies to normalize potency measurements .
- Batch Purity Verification : Require third-party HPLC validation (>98% purity) to exclude impurities as confounding factors .
Experimental Design
Q. What statistical frameworks are optimal for designing multi-variable synthesis optimization studies?
- Methodological Answer :
- Factorial Design : Test interactions between temperature, solvent, and catalyst concentration using a 2³ factorial matrix .
- Response Surface Methodology (RSM) : Model non-linear relationships to predict maximum yield conditions .
- Robustness Testing : Introduce ±10% variations in reagent ratios to assess method resilience .
Structural and Functional Insights
Q. What computational tools predict the compound’s bioavailability and membrane permeability?
- Methodological Answer :
- Lipinski’s Rule Analysis : Calculate logP, molecular weight, and hydrogen bond donors/acceptors using ChemAxon or Schrödinger .
- MD Simulations : Simulate lipid bilayer interactions (e.g., POPC membranes) to estimate permeability coefficients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
